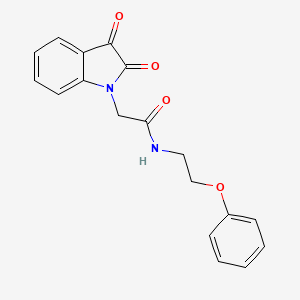

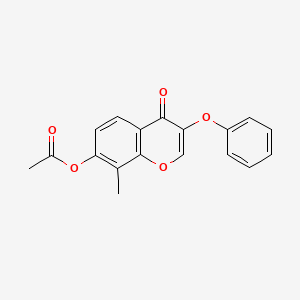

![molecular formula C8H15NO2 B2418828 hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol CAS No. 241132-72-9](/img/structure/B2418828.png)

hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol is a chemical compound with the molecular formula C8H15NO2 . It is used for testing and research purposes .

Synthesis Analysis

A series of hexahydro-2H-isoxazolo[2,3-a]pyridines, including hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol, are prepared via nitrone cycloaddition reaction of 4-butyloxycarbonyl-3,4,5,6-tetrahydropyridine-1-oxide with mono- and disubstituted alkenes .Molecular Structure Analysis

The molecular structure of hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol is defined by its molecular formula, C8H15NO2 .Applications De Recherche Scientifique

1. Domino Metathesis and Chemical Synthesis

Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol's derivatives have been utilized in domino metathesis, a chemical reaction process. This technique is applied to synthesize isoxazolo[2,3-a]pyridin-7-one, a compound that serves as a versatile scaffold for further chemical reactions. The significance of this process is highlighted in the synthesis of quinolizinone, demonstrating the compound's potential in complex chemical synthesis (Calvet, Blanchard, & Kouklovsky, 2007).

2. Heterocyclic Compound Synthesis

The compound has been instrumental in the synthesis of novel heterocyclic systems, such as isoxazolo[3',4':4,5]thieno[2,3-b]pyridine. These derivatives are synthesized through sequential conversions, showcasing the compound's utility in creating complex heterocyclic structures with potential applications in various scientific fields (Vasilin et al., 2004).

3. Reissert-Henze-Type Reactions

Hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol derivatives have also been used in Reissert-Henze-type reactions. These reactions facilitate the synthesis of 6-substituted 2-phenacylpyridines, which are challenging to synthesize through alternative methods. This application highlights the compound's role in enabling unique synthetic pathways (Le et al., 2016).

4. Multifunctional Heterocycles Synthesis

The compound is key in the preparation of multifunctional substituted 1H-pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines. It's involved in formal [3+3] cascade cyclocondensation, a method essential for creating these multifunctional heterocycles (Dubovtsev et al., 2017).

5. Nitrone Cycloaddition Reactions

The compound facilitates the construction of isoxazolo[3,4-a]pyrrolizine and isoxazolo[4,3-c]pyridine derivatives via nitrone cycloaddition reactions. This process is crucial for assembling angularly substituted cyclic heterocycles, demonstrating its importance in complex heterocyclic chemistry (Bakthadoss & Srinivasan, 2015).

6. Conformational Behavior Studies

Studies on hexahydro-2H-isoxazolo[2,3-a]pyridines have provided insights into the effects of substituents on their conformational behavior. This research is crucial for understanding the stereochemistry and dynamics of such compounds, which is essential in the design of new molecules (Ali, Alsbaiee, & Wazeer, 2009).

Propriétés

IUPAC Name |

3,3a,4,5,6,7-hexahydro-2H-[1,2]oxazolo[2,3-a]pyridin-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-8,10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOFPODBJSDQGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)CC(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

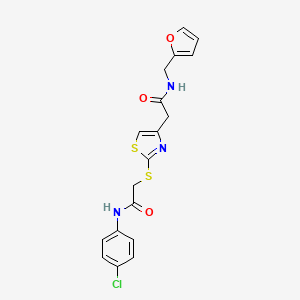

![ethyl 2-(2-((2-(4-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2418752.png)

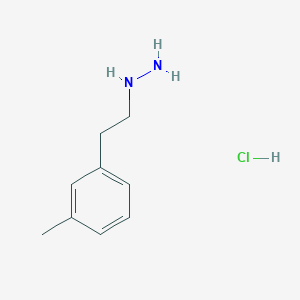

![N-Methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-N-phenylacetamide](/img/structure/B2418753.png)

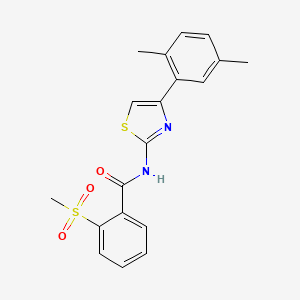

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2418755.png)

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2418757.png)

![1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2418758.png)

![2-Amino-4-(3-chlorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2418759.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2418760.png)

![N-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2418761.png)